3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 853318-65-7
VCID: VC16040360
InChI: InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3
SMILES:
Molecular Formula: C19H18Cl2N2O
Molecular Weight: 361.3 g/mol

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone

CAS No.: 853318-65-7

Cat. No.: VC16040360

Molecular Formula: C19H18Cl2N2O

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone - 853318-65-7

Specification

CAS No. 853318-65-7
Molecular Formula C19H18Cl2N2O
Molecular Weight 361.3 g/mol
IUPAC Name 3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one
Standard InChI InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3
Standard InChI Key HAECFVXZUXSGOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone features a quinazolinone core substituted with a 4-tert-butylbenzyl group at position 3 and chlorine atoms at positions 6 and 8. Key physicochemical parameters include:

PropertyValue
Molecular formulaC19H18Cl2N2O\text{C}_{19}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}
Average mass361.266 g/mol
Monoisotopic mass360.079619 g/mol
IUPAC name6,8-Dichloro-3-[4-(2-methyl-2-propanyl)benzyl]-4(3H)-quinazolinone
CAS Registry Number853318-65-7
ChemSpider ID5608089

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the chlorine atoms contribute to electronic effects that influence reactivity .

Structural Elucidation

X-ray crystallography and NMR spectroscopy are typically employed to confirm the structure of quinazolinone derivatives. For this compound, the tert-butylbenzyl moiety introduces steric bulk, which may affect intermolecular interactions in crystal packing or binding to biological targets. The dichloro substitution pattern at positions 6 and 8 is consistent with analogs reported for antimicrobial and anticancer activities .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of quinazolinones generally involves cyclocondensation of 2-aminobenzamide derivatives with carbonyl sources. For 3-(4-tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone, a plausible route includes:

  • Chlorination: Introducing chlorine atoms at positions 6 and 8 of the quinazolinone core via electrophilic aromatic substitution.

  • Alkylation: Attaching the 4-tert-butylbenzyl group using a benzyl halide derivative under basic conditions.

A recent advance in quinazolinone synthesis involves dimethyl sulfoxide (DMSO) as a carbon source and H2O2\text{H}_2\text{O}_2 as an oxidant, enabling transition metal-free conditions. This method, reported by , achieves moderate to good yields (42–82%) for similar compounds and could be adapted for this derivative .

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Dichloro analogs often show improved potency over mono-substituted derivatives due to increased electron-withdrawing effects .

  • tert-Butyl Group: Enhances metabolic stability by resisting oxidative degradation, as observed in pharmacokinetic studies of similar molecules .

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra would reveal signals for the tert-butyl group (δ ~1.3 ppm for 1H^1\text{H}), aromatic protons (δ 7.0–8.5 ppm), and carbonyl carbons (δ ~160 ppm) .

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 360.0796 .

Chromatographic Methods

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is commonly used for purity assessment. Typical mobile phases include acetonitrile/water mixtures with 0.1% formic acid .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (e.g., 52–78% for similar compounds ) and energy-intensive conditions. Future work could explore photocatalytic or flow-chemistry approaches to improve efficiency.

Unexplored Pharmacological Profiles

Despite promising SAR trends, in vivo efficacy and toxicity data for this compound are absent. Targeted studies on kinase inhibition or antimicrobial assays are warranted.

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